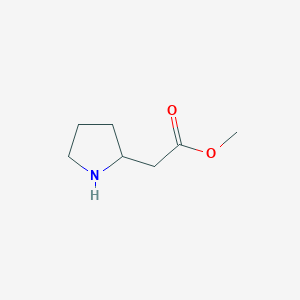

Methyl 2-(pyrrolidin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-pyrrolidin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQOWGPBRKRAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cornerstone of Chirality: A Technical Guide to Methyl 2-(pyrrolidin-2-yl)acetate in Drug Discovery

Foreword: The Strategic Value of Chiral Scaffolds

In the intricate landscape of modern drug discovery, the pursuit of stereochemically pure compounds is not merely an academic exercise but a fundamental necessity for enhancing therapeutic efficacy and ensuring patient safety. Chiral intermediates serve as the foundational blueprints from which complex, enantiomerically pure active pharmaceutical ingredients (APIs) are constructed. Among these, the pyrrolidine ring system stands out as a "privileged scaffold," a recurring motif in a multitude of natural products and FDA-approved drugs.[1][2] This guide focuses on a particularly valuable derivative: Methyl 2-(pyrrolidin-2-yl)acetate . We will explore its synthesis, stereochemical integrity, and critical role as a precursor in the development of life-saving medicines, providing researchers and drug development professionals with a comprehensive technical resource grounded in practical application and scientific rigor.

The Significance of the Pyrrolidine-2-acetic Acid Moiety

The value of Methyl 2-(pyrrolidin-2-yl)acetate lies in its unique structural features. As a homologated derivative of the natural amino acid L-proline, it provides a pre-installed chiral center at the C2 position of the pyrrolidine ring. This non-planar, saturated heterocyclic structure allows for a greater exploration of three-dimensional chemical space compared to flat aromatic rings, a trait highly desirable for achieving specific and high-affinity interactions with biological targets.[3]

The acetic acid side chain offers a versatile functional handle for synthetic elaboration. It can be readily coupled with other molecular fragments through amide bond formation or other C-N bond-forming reactions, enabling its incorporation into larger, more complex molecular architectures. This strategic combination of a defined stereocenter and a reactive side chain makes it a coveted building block, particularly in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

Stereoselective Synthesis: From a Natural Amino Acid to a Key Intermediate

The most logical and cost-effective strategy for producing enantiomerically pure Methyl (S)-2-(pyrrolidin-2-yl)acetate leverages the chiral pool, starting with the readily available and inexpensive amino acid, L-proline. The overall synthetic strategy involves a one-carbon homologation of the carboxylic acid group of proline. The Arndt-Eistert synthesis is a classic and effective method for this transformation.[4][5][6]

The pathway can be dissected into four primary stages:

-

Nitrogen Protection: The secondary amine of L-proline must be protected to prevent side reactions during subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its facile removal under acidic conditions.

-

Carboxylic Acid Activation: The N-protected proline is converted to an activated species, typically an acid chloride, to facilitate reaction with diazomethane.

-

Arndt-Eistert Homologation & Wolff Rearrangement: The activated acid reacts with diazomethane (or a safer alternative) to form a diazoketone. This intermediate, upon treatment with a silver catalyst in the presence of methanol, undergoes a Wolff rearrangement to form a ketene, which is then trapped by the methanol to yield the homologated methyl ester.[7][8]

-

Deprotection: The final step involves the removal of the Boc protecting group to furnish the target compound, typically as a hydrochloride salt to improve stability and handling.

Figure 1: Synthetic pathway from L-Proline to Methyl 2-(pyrrolidin-2-yl)acetate HCl.

Experimental Protocols

The following protocols are representative procedures adapted from established methodologies for N-protection and Arndt-Eistert homologation.[7][9]

Protocol 1: Synthesis of N-Boc-L-proline

-

Dissolution: Suspend L-proline (1.0 equiv.) in a 1:1 mixture of Dioxane and Water. Cool the mixture to 0 °C in an ice bath.

-

Basification: Add Sodium Hydroxide (2.5 equiv.) portion-wise while stirring, ensuring the temperature remains below 10 °C.

-

Protection: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in Dioxane dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Concentrate the mixture in vacuo to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate (2x). Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid or viscous oil.

Protocol 2: Synthesis of Methyl (S)-2-(N-Boc-pyrrolidin-2-yl)acetate via Arndt-Eistert Homologation

-

Safety Note: This reaction involves diazomethane or its surrogates, which are toxic and potentially explosive. It must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.*

-

Acid Chloride Formation: Dissolve N-Boc-L-proline (1.0 equiv.) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool to 0 °C and add Oxalyl chloride (1.2 equiv.) dropwise, followed by a catalytic amount of DMF. Stir at 0 °C for 30 minutes, then at room temperature for 2 hours. Remove the solvent and excess reagent under vacuum to yield the crude N-Boc-L-proline acid chloride.

-

Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C. Add a solution of (Trimethylsilyl)diazomethane (TMSCHN₂, 2.0 M in hexanes, 2.0 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 10-12 hours.[7] Quench any excess TMSCHN₂ by careful addition of acetic acid.

-

Wolff Rearrangement & Esterification: Dilute the reaction mixture with anhydrous Methanol. Add Silver Benzoate (0.1-0.2 equiv.) as a catalyst. Heat the mixture to reflux (or 50-60 °C) and stir for 2-4 hours, monitoring by TLC until the diazoketone is consumed.

-

Work-up: Cool the reaction mixture, filter through a pad of Celite® to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford pure Methyl (S)-2-(N-Boc-pyrrolidin-2-yl)acetate.

Protocol 3: N-Boc Deprotection

-

Dissolution: Dissolve the purified N-Boc protected ester (1.0 equiv.) in a minimal amount of 1,4-Dioxane or Ethyl Acetate.

-

Acidification: Cool to 0 °C and add a solution of HCl in 1,4-Dioxane (typically 4 M, 3-4 equiv.) dropwise.

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the product. Filter the solid and dry in vacuo to obtain Methyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride as a solid.

Application in the Synthesis of ACE Inhibitors: The Case of Ramipril

Methyl 2-(pyrrolidin-2-yl)acetate is a precursor to the core heterocyclic structure found in several dicarboxylate-containing ACE inhibitors, such as Ramipril.[10][11] The synthesis of Ramipril involves the creation of a bicyclic octahydrocyclopenta[b]pyrrole-2-carboxylic acid scaffold. While patent literature often describes multiple and complex routes, a key disconnection reveals the strategic importance of a pyrrolidine-2-acetic acid derivative.

A common strategy involves the Michael addition of an enamine (derived from cyclopentanone) to an activated acrylate derivative, followed by a series of transformations including reductive amination and cyclization to form the bicyclic core.[10][12] A derivative of pyrrolidine-2-acetic acid serves as a direct precursor to this core structure.

Figure 2: Conceptual workflow for the incorporation of the pyrrolidine-2-acetic acid scaffold into Ramipril.

The synthesis of the Ramipril core often starts from an intermediate like Methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate.[10] This intermediate undergoes hydrolytic cyclization and subsequent reduction to form the desired (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. The structural analogy is clear: the pyrrolidine-2-acetic acid framework is conceptually equivalent to the key bicyclic intermediate after intramolecular cyclization and reduction. Therefore, having access to enantiopure Methyl 2-(pyrrolidin-2-yl)acetate provides a strategic starting point for various synthetic routes targeting this crucial bicyclic core.

Data Summary & Method Comparison

The choice of synthetic route is often a balance between yield, stereochemical purity, safety, and scalability. The Arndt-Eistert homologation represents a reliable method for achieving the desired one-carbon chain extension while preserving the stereochemistry of the starting L-proline.

| Parameter | Arndt-Eistert Method (adapted from literature) | Alternative Routes (e.g., from Pyroglutamic Acid) [13][14] |

| Starting Material | N-Boc-L-proline | (S)-Pyroglutamic acid |

| Key Transformation | Wolff Rearrangement | Ring opening, reduction, functional group manipulation |

| Typical Yield | 60-80% over 2 steps (homologation & esterification) | Variable, often multi-step with moderate overall yields |

| Enantiomeric Purity | High (>99% ee), stereochemistry is retained | High, dependent on the stereointegrity of each step |

| Reagent Hazards | Diazomethane or TMSCHN₂ (toxic, explosive potential) | Varies; may involve strong reducing agents (e.g., LiAlH₄) |

| Scalability | Challenging due to diazomethane handling; flow chemistry offers safer scale-up potential. | Generally more amenable to traditional batch scale-up. |

Table 1: Comparison of Synthetic Approaches to Pyrrolidine-2-acetic Acid Derivatives.

Conclusion: A Foundational Building Block for Future Discovery

Methyl 2-(pyrrolidin-2-yl)acetate is more than just a chemical intermediate; it is a testament to the power of chiral pool synthesis and a strategic asset in the medicinal chemist's toolkit. Its efficient, stereoselective synthesis from L-proline provides a reliable source of this valuable building block. Its demonstrated utility as a precursor to the core structures of blockbuster drugs like Ramipril underscores its importance in pharmaceutical development. As researchers continue to explore the vast chemical space of pyrrolidine-based therapeutics, the principles and protocols outlined in this guide will serve as a reliable foundation for innovation and the discovery of the next generation of chiral medicines.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Arndt-Eistert Homologation: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Arndt–Eistert reaction. (n.d.). Wikipedia. [Link]

-

Arndt-Eister reaction. (2023). Chemistry LibreTexts. [Link]

- Method for the synthesis of a ramipril intermediate. (2012).

- Ramipril intermediate synthesis method. (2015).

- Process for preparing ramipril. (2017).

- A method for preparing ramipril. (2016).

- Process for the preparation of Ramipril. (2002).

-

Synthesis of N- -BOC-L-lysyl-(S)-2-pyrrolidine acetic acid ethyl ester. (n.d.). PrepChem.com. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (2018). ResearchGate. [Link]

-

One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. (n.d.). J-STAGE. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

-

Synthesis of Pyrrolidine-Based Analogues of 2-acetamidosugars as N-acetyl-D-glucosaminidase Inhibitors. (2015). PubMed. [Link]

-

(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][7][15]OXAZABOROLE-BORANE COMPLEX. (n.d.). Organic Syntheses. [Link]

-

methyl (2-oxo-3-phenyl-1-pyrrolidinyl)acetate. (n.d.). ChemSynthesis. [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones. (2015). PubMed Central. [Link]

- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016).

-

Electronic Supplementary Material (ESI) for Chemical Communications. (2011). The Royal Society of Chemistry. [Link]

- A kind of preparation method preparing 2-Pyrrolidone by pyroglutamic acid. (2018).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. ACE inhibitors hypothesis generation for selective design, synthesis and biological evaluation of 3-mercapto-2-methyl-propanoyl-pyrrolidine-3-imine derivatives as antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. EP2598479B1 - A method for preparing ramipril - Google Patents [patents.google.com]

- 11. US6407262B1 - Process for the preparation of Ramipril - Google Patents [patents.google.com]

- 12. CN104817486A - Ramipril intermediate synthesis method - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. shokubai.org [shokubai.org]

- 15. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to the Spectroscopic Characterization of Methyl 2-(pyrrolidin-2-yl)acetate

Foreword: The Imperative of Rigorous Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. For chiral building blocks such as Methyl 2-(pyrrolidin-2-yl)acetate, a versatile intermediate in the synthesis of numerous bioactive compounds, this structural verification is of paramount importance. The subtle interplay of stereochemistry and biological activity demands a meticulous and multi-faceted analytical approach. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the acquisition and interpretation of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively serve as the molecular fingerprint of this compound. We will delve into the causality behind experimental choices, ensuring that the described protocols are not merely a set of instructions, but a self-validating system for generating robust and reliable analytical data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the three-dimensional arrangement of the molecule.

A. Experimental Protocol for NMR Data Acquisition

The quality of NMR data is intrinsically linked to the meticulousness of the sample preparation and the judicious selection of instrument parameters.

1. Sample Preparation: The Foundation of a High-Quality Spectrum

For a compound like Methyl 2-(pyrrolidin-2-yl)acetate, which is typically handled as a hydrochloride salt to improve stability and solubility, the choice of a suitable deuterated solvent is critical.

-

Step 1: Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices for the hydrochloride salt due to their ability to dissolve the ionic compound. The choice between them may depend on the desired resolution and the potential for hydrogen-deuterium exchange of the N-H proton. For the free base, deuterated chloroform (CDCl₃) is a common solvent.

-

Step 2: Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. This concentration range typically provides a good signal-to-noise ratio without leading to significant line broadening.

-

Step 3: Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions. The internal standard provides a reference point (0 ppm) for the chemical shift scale.

2. Instrument Parameters: Optimizing Data Acquisition

The following are recommended starting parameters for a standard 400 MHz NMR spectrometer. These should be optimized as needed.

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Number of Scans | 16-32 | 1024-4096 | To achieve an adequate signal-to-noise ratio. |

| Relaxation Delay | 1-2 s | 2-5 s | To allow for full relaxation of the nuclei between pulses, ensuring accurate integration. |

| Pulse Width | 30-45° | 30-45° | A compromise between signal intensity and experiment time. |

| Spectral Width | -2 to 12 ppm | 0 to 200 ppm | To encompass all expected signals. |

B. Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a wealth of information about the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | -OCH₃ |

| ~3.50 | m | 1H | H-2 |

| ~3.20 | t | 2H | H-5 |

| ~2.60 | dd | 1H | H-α (diastereotopic) |

| ~2.50 | dd | 1H | H-α (diastereotopic) |

| ~2.10 | m | 1H | H-3 (diastereotopic) |

| ~1.90 | m | 1H | H-3 (diastereotopic) |

| ~1.70 | m | 2H | H-4 |

s = singlet, t = triplet, m = multiplet, dd = doublet of doublets

Interpretation of Predicted ¹H NMR Spectrum:

-

-OCH₃ (Methyl Ester): A sharp singlet at approximately 3.70 ppm, integrating to three protons, is characteristic of the methyl ester group.

-

H-2 (Pyrrolidine Ring): This proton, being adjacent to the nitrogen and the chiral center, is expected to appear as a multiplet around 3.50 ppm.

-

H-5 (Pyrrolidine Ring): The two protons on the carbon adjacent to the nitrogen are expected to be shifted downfield and appear as a triplet around 3.20 ppm.

-

H-α (Methylene Bridge): The two protons on the carbon between the pyrrolidine ring and the carbonyl group are diastereotopic due to the adjacent chiral center. They are expected to appear as two distinct signals, likely doublet of doublets, around 2.50-2.60 ppm.

-

H-3 and H-4 (Pyrrolidine Ring): The remaining methylene protons of the pyrrolidine ring will appear as complex multiplets in the upfield region (~1.70-2.10 ppm).

Caption: Predicted ¹H NMR assignments for Methyl 2-(pyrrolidin-2-yl)acetate.

C. Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~175 | C=O (Ester) |

| ~58 | C-2 |

| ~52 | -OCH₃ |

| ~46 | C-5 |

| ~40 | C-α |

| ~30 | C-3 |

| ~25 | C-4 |

Interpretation of Predicted ¹³C NMR Spectrum:

-

C=O (Ester): The carbonyl carbon of the ester is expected to be the most downfield signal, around 175 ppm.

-

C-2 and -OCH₃: The carbon of the chiral center (C-2) and the methyl carbon of the ester are expected in the 50-60 ppm region.

-

C-5, C-α, C-3, and C-4: The remaining aliphatic carbons of the pyrrolidine ring and the methylene bridge will appear in the upfield region (25-46 ppm).

Caption: Predicted ¹³C NMR assignments for Methyl 2-(pyrrolidin-2-yl)acetate.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Experimental Protocol for IR Data Acquisition

-

For the Hydrochloride Salt (Solid):

-

KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using a mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a translucent pellet using a hydraulic press.

-

-

For the Free Base (Liquid/Oil):

-

Neat Sample (Thin Film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

B. Predicted IR Spectral Data and Interpretation

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group | Vibrational Mode |

| 3400-3200 | Medium, Broad | N-H | Stretch |

| 2950-2850 | Medium-Strong | C-H (aliphatic) | Stretch |

| ~1735 | Strong | C=O (Ester) | Stretch |

| 1250-1050 | Strong | C-O | Stretch |

Interpretation of Predicted IR Spectrum:

-

N-H Stretch: A broad absorption in the region of 3400-3200 cm⁻¹ is indicative of the N-H bond of the secondary amine in the pyrrolidine ring.

-

C-H Stretch: Absorptions in the 2950-2850 cm⁻¹ range confirm the presence of aliphatic C-H bonds.

-

C=O Stretch: A strong, sharp peak around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

C-O Stretch: A strong absorption in the 1250-1050 cm⁻¹ region corresponds to the C-O single bond of the ester.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Methyl 2-(pyrrolidin-2-yl)acetate.

A. Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a solvent system such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

-

Instrument Parameters:

-

Ionization Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).

-

B. Predicted MS Data and Interpretation

Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol

-

Expected Molecular Ion Peak: In positive ion ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 144.19.

Predicted Fragmentation Pathway:

Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragment ions.

An In-Depth Technical Guide to Methyl 2-(pyrrolidin-2-yl)acetate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(pyrrolidin-2-yl)acetate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its pyrrolidine core is a prevalent scaffold in a multitude of biologically active molecules, including a number of approved drugs. This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(pyrrolidin-2-yl)acetate, detailed analytical methodologies, synthesis protocols, and its applications as a key building block in the creation of novel therapeutics. The focus is on the practical application of this knowledge in a research and development setting.

Part 1: Physicochemical Properties

The physical and chemical properties of Methyl 2-(pyrrolidin-2-yl)acetate are fundamental to its handling, characterization, and application in synthesis. The compound is typically available as a racemic mixture or as its individual enantiomers, most commonly in the form of a hydrochloride salt to improve stability and handling.

Key Physicochemical Data

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₁₃NO₂ | |

| Molecular Weight | 143.19 g/mol | |

| CAS Numbers | 61376-53-2 ((R)-enantiomer) | [1] |

| 259868-83-2 ((S)-enantiomer HCl) | [2] | |

| 340040-67-7 ((R)-enantiomer HCl) | [3] | |

| 1263378-78-4 (racemic HCl) | [4] | |

| Appearance | Expected to be a liquid (free base) or a solid crystalline powder (hydrochloride salt). | [3][5] |

| Boiling Point | 304.8 ± 15.0 °C (Predicted) | [6] |

| Density | 1.083 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | The hydrochloride salt is soluble in water and organic solvents. | [3][5] |

| pKa | -2.51 ± 0.40 (Predicted) | [6] |

Note: Some of the presented data are predicted values and should be confirmed experimentally.

The hydrochloride salt of a related compound, methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, demonstrates good solubility in polar organic solvents such as ethanol (30 mg/mL), DMSO (25 mg/mL), and DMF (25 mg/mL), as well as in aqueous solutions like PBS (pH 7.2, 10 mg/mL)[7]. It is reasonable to expect similar solubility characteristics for Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride.

Part 2: Synthesis and Chemical Reactivity

The synthesis of Methyl 2-(pyrrolidin-2-yl)acetate often starts from the readily available chiral precursor, L-proline or D-proline, to yield the corresponding (S)- or (R)-enantiomer.

Synthetic Pathway Overview

A common synthetic route involves the esterification of the carboxylic acid of proline, followed by further chemical modifications. A plausible synthetic pathway starting from L-proline is outlined below.

Caption: A general synthetic scheme for Methyl 2-((S)-pyrrolidin-2-yl)acetate.

Experimental Protocol: N-Boc Protection of L-Proline Methyl Ester

The protection of the secondary amine is a crucial step to prevent side reactions in subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions[8].

Materials:

-

L-Proline methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend L-proline methyl ester hydrochloride in dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (Et₃N) dropwise to neutralize the hydrochloride and free the amine.

-

To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

-

Purify the product by column chromatography on silica gel if necessary.

This is a general procedure and may require optimization for specific scales and conditions.

Chemical Reactivity and Stability

The pyrrolidine ring in Methyl 2-(pyrrolidin-2-yl)acetate is generally stable. However, like other secondary amines, it is susceptible to oxidation[5]. Stability studies on related pyrrolidine derivatives have shown that degradation can be influenced by pH and temperature[9]. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to fully characterize the stability profile of this compound, which is a critical step in drug development[5][10][11].

Part 3: Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and structure of Methyl 2-(pyrrolidin-2-yl)acetate.

Analytical Workflow

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methylene protons adjacent to the ester, and the methyl group of the ester. The chemical shifts and coupling patterns will be informative for confirming the structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrrolidine ring, the methylene carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735 cm⁻¹). N-H stretching vibrations for the secondary amine may also be observed.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For the hydrochloride salt, the mass spectrum will typically show the mass of the free base[12].

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a sample of Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Sample of Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride dissolved in the mobile phase

Procedure:

-

Set up the HPLC system with the C18 column.

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

-

Prepare a sample solution of known concentration (e.g., 1 mg/mL).

-

Inject a known volume of the sample (e.g., 10 µL).

-

Run a gradient elution, for example:

-

0-20 min: 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-30 min: 95% to 5% B

-

30-35 min: Hold at 5% B

-

-

Set the UV detector to an appropriate wavelength (e.g., 210 nm).

-

Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the sample.

Part 4: Applications in Drug Development

The pyrrolidine scaffold is a key structural motif in many pharmaceuticals due to its ability to introduce conformational rigidity and serve as a versatile anchor for various functional groups[13][14]. Methyl 2-(pyrrolidin-2-yl)acetate, as a chiral building block, is particularly valuable in the synthesis of enantiomerically pure drugs.

Role as a Synthetic Intermediate

Methyl 2-(pyrrolidin-2-yl)acetate is an important intermediate in the synthesis of more complex molecules. Its secondary amine can be functionalized through various reactions, such as N-alkylation, N-acylation, and reductive amination, to build larger molecular frameworks. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol.

Examples in Medicinal Chemistry

Pyrrolidine derivatives are integral to the structure of several classes of drugs, including:

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: Many ACE inhibitors, used to treat hypertension and heart failure, contain a proline or a proline-like core. The pyrrolidine ring of these inhibitors plays a crucial role in binding to the active site of the enzyme[1][15][16][17]. Methyl 2-(pyrrolidin-2-yl)acetate can serve as a precursor for the synthesis of novel ACE inhibitors.

-

Antiviral Agents: The pyrrolidine ring is found in a number of antiviral drugs.

-

Anticancer Agents: Various pyrrolidine-containing compounds have been investigated for their anticancer properties[13].

The versatility of Methyl 2-(pyrrolidin-2-yl)acetate makes it a valuable tool for medicinal chemists in the design and synthesis of new drug candidates.

Part 5: Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Methyl 2-(pyrrolidin-2-yl)acetate and its salts.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt should be stored under an inert atmosphere as it may be hygroscopic.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

ACE inhibitors hypothesis generation for selective design, synthesis and biological evaluation of 3-mercapto-2-methyl-propanoyl-pyrrolidine-3-imine derivatives as antihypertensive agents - PubMed. (URL: [Link])

-

(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][2][5]OXAZABOROLE-BORANE COMPLEX - Organic Syntheses Procedure. (URL: [Link])

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. (URL: [Link])

-

L-Proline - Organic Syntheses Procedure. (URL: [Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (URL: [Link])

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. (URL: [Link])

-

Stability Testing of Pharmaceutical Products. (URL: [Link])

-

Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples - Office of Justice Programs. (URL: [Link])

-

Stability Testing and its Role in Drug Development Process - Research and Reviews. (URL: [Link])

-

Synthesis of L-proline, methyl ester - PrepChem.com. (URL: [Link])

-

L-Proline, 2-methyl - Organic Syntheses Procedure. (URL: [Link])

-

Discovery and development of ACE inhibitors - Wikipedia. (URL: [Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

(S)-Methyl 2-(5-oxopyrrolidin-2-yl)acetate - PubChem. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

-

Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - Frontiers. (URL: [Link])

-

Various approaches for the synthesis of selected ACE inhibitors building blocks. (1) Enantioselective resolution of rac - ResearchGate. (URL: [Link])

-

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | C13H17NO2 | CID 22449911 - PubChem. (URL: [Link])

-

(R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride - ChemBK. (URL: [Link])

-

(R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride - ChemBK. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride(259868-83-2) 1H NMR [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 1263378-78-4|Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. rroij.com [rroij.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 15. ACE inhibitors hypothesis generation for selective design, synthesis and biological evaluation of 3-mercapto-2-methyl-propanoyl-pyrrolidine-3-imine derivatives as antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

An In-depth Technical Guide: Methyl 2-(pyrrolidin-2-yl)acetate as a Versatile Precursor for Bioactive Molecules

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, saturated structure provides an ideal framework for creating three-dimensional diversity, crucial for specific molecular interactions with biological targets.[1][3] This guide focuses on a particularly valuable building block: methyl 2-(pyrrolidin-2-yl)acetate. As a chiral precursor, this compound offers strategically positioned functional groups—a secondary amine, an ester, and a stereocenter at the C2 position—that serve as versatile handles for asymmetric synthesis. We will explore the synthesis of this precursor, delve into its application in constructing complex bioactive molecules, and provide detailed protocols and mechanistic insights relevant to researchers and professionals in drug development.

The Core Building Block: (R)-Methyl 2-(pyrrolidin-2-yl)acetate

Methyl 2-(pyrrolidin-2-yl)acetate, particularly its (R)-enantiomer, is a chiral intermediate widely used in bio-organic synthesis.[4] Its utility stems from the pyrrolidine core, a five-membered nitrogen heterocycle that is a cornerstone in drug discovery.[1][2] The inherent chirality and conformational flexibility of the pyrrolidine ring allow it to effectively mimic peptide turns and present substituents in precise spatial orientations, enhancing binding affinity and selectivity to biological targets like enzymes and receptors.[1][3]

Table 1: Physicochemical Properties of (R)-Methyl 2-(pyrrolidin-2-yl)acetate

| Property | Value | Source |

| CAS Number | 61376-53-2 | [5] |

| Molecular Formula | C₇H₁₃NO₂ | [5] |

| Molecular Weight | 143.19 g/mol | [5] |

| Chirality | Contains one asymmetric center (C2) | [5][6] |

| Functional Groups | Secondary amine, Methyl ester | [4] |

| Primary Use | Chiral building block for pharmaceuticals | [4][6] |

The secondary amine within the ring and the exocyclic methyl acetate group provide two distinct points for chemical modification, enabling the construction of diverse molecular architectures.

Synthesis of the Chiral Precursor

The enantioselective synthesis of pyrrolidine derivatives is a well-established field, often starting from readily available chiral precursors like L-proline or 4-hydroxy-L-proline.[2][7] These methods ensure the production of optically pure compounds, which is critical as different stereoisomers can have vastly different biological profiles.[1][3]

A common strategy involves the functionalization of L-proline. The following protocol outlines a representative, multi-step synthesis to obtain the target precursor.

Experimental Protocol: Synthesis of (S)-Methyl 2-(pyrrolidin-2-yl)acetate

This process illustrates a common academic approach starting from a protected proline derivative.

Step 1: N-Protection of L-Proline

-

Rationale: The secondary amine of proline is highly nucleophilic. To prevent side reactions and direct modification at the carboxyl group, the nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under many reaction conditions and its facile removal under mild acidic conditions.

-

Procedure:

-

Dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydroxide (2.5 eq) to create a basic environment.

-

Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an acidic workup to protonate the carboxylate, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-proline.

-

Step 2: Arndt-Eistert Homologation

-

Rationale: This classic reaction sequence extends the carboxylic acid by one methylene group (-CH₂-), converting an amino acid into its β-amino acid ester equivalent. This is the key step to form the acetate side chain.

-

Procedure:

-

Dissolve Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -20°C.

-

Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq) to form a mixed anhydride.

-

Stir the mixture for 30 minutes.

-

In a separate flask, prepare a solution of diazomethane (CH₂N₂) in diethyl ether. (Caution: Diazomethane is toxic and explosive) .

-

Slowly add the mixed anhydride solution to the diazomethane solution at 0°C.

-

After the reaction is complete (monitored by TLC), carefully quench any excess diazomethane.

-

In the presence of a silver catalyst (e.g., silver benzoate) and methanol, the resulting diazoketone undergoes a Wolff rearrangement followed by trapping with methanol to yield the homologated methyl ester, Boc-(S)-methyl 2-(pyrrolidin-2-yl)acetate.

-

Step 3: N-Deprotection

-

Rationale: The final step is the removal of the Boc protecting group to liberate the secondary amine, yielding the target precursor.

-

Procedure:

-

Dissolve the Boc-protected ester from the previous step in a suitable solvent like dichloromethane or ethyl acetate.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.

-

Evaporate the solvent and excess acid under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of (S)-Methyl 2-(pyrrolidin-2-yl)acetate.

-

Caption: Synthetic workflow for Methyl 2-(pyrrolidin-2-yl)acetate.

Case Study 1: Angiotensin-Converting Enzyme (ACE) Inhibitors

The renin-angiotensin system is a critical regulator of blood pressure, and ACE inhibitors are first-line treatments for hypertension.[8] Drugs like Captopril and Lisinopril are classic examples that feature a proline-like core, which is essential for interacting with the zinc ion in the active site of the angiotensin-converting enzyme.[9][10][11] Methyl 2-(pyrrolidin-2-yl)acetate serves as an excellent starting point for novel ACE inhibitors.

Mechanism & Design Rationale

ACE inhibitors function by mimicking the transition state of angiotensin I hydrolysis. The pyrrolidine ring provides the correct stereochemistry to fit into the enzyme's active site, while a strategically placed zinc-binding group (ZBG), such as a carboxylate or sulfhydryl group, coordinates with the catalytic Zn²⁺ ion. The side chain derived from the acetate moiety can be elaborated to occupy hydrophobic pockets within the enzyme, enhancing binding affinity.

Caption: Binding model of a pyrrolidine-based ACE inhibitor.

Synthetic Protocol: N-Acylation for ACE Inhibitor Synthesis

This protocol describes the coupling of the precursor with a side chain containing a protected zinc-binding group.

-

Preparation: Dissolve methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).

-

Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and free the secondary amine.

-

Coupling: To this solution, add the desired acyl chloride or carboxylic acid (1.1 eq) containing the protected ZBG (e.g., S-acetylated mercaptopropionic acid for a captopril-like analogue). If using a carboxylic acid, a coupling agent like DCC (dicyclohexylcarbodiimide) or HATU is required.

-

Reaction: Stir the mixture at room temperature until the reaction is complete.

-

Workup & Purification: Wash the reaction mixture with aqueous solutions to remove salts and unreacted starting materials. Purify the crude product by column chromatography.

-

Deprotection & Hydrolysis: Treat the purified intermediate with a base (e.g., aqueous NaOH) to simultaneously hydrolyze the methyl ester to a carboxylic acid and remove the S-acetyl protecting group, revealing the final ACE inhibitor.

Case Study 2: Nootropic Agents (Racetam Analogues)

Piracetam (2-oxo-1-pyrrolidine acetamide) is the prototypical nootropic drug, known for enhancing cognitive function.[12][13] Its derivatives, such as Aniracetam and Oxiracetam, have been extensively explored.[14] While piracetam itself is derived from pyrrolidin-2-one, methyl 2-(pyrrolidin-2-yl)acetate is an ideal precursor for creating novel analogues by modifying the pyrrolidine ring prior to lactam formation.

Synthetic Protocol: Synthesis of a Piracetam Analogue

This workflow demonstrates how the precursor can be converted into a lactam structure.

-

N-Alkylation/Acylation: The secondary amine of methyl 2-(pyrrolidin-2-yl)acetate can be functionalized first to introduce desired substituents on the nitrogen atom, a common strategy for creating new piracetam derivatives.[14]

-

Intramolecular Amidation (Lactamization):

-

Rationale: To form the characteristic 2-oxo-pyrrolidine (lactam) ring of the racetam family, the ester must be converted to an amide which then cyclizes. A more direct approach from the precursor involves hydrolysis of the ester followed by amide bond formation.

-

Procedure:

-

Hydrolyze the methyl ester of the N-functionalized precursor to the corresponding carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture.

-

Activate the resulting carboxylic acid using a coupling agent (e.g., HATU).

-

This step would typically be for intermolecular amide formation. For lactamization from our precursor, a different strategy is needed. A more direct route to a racetam involves starting with pyroglutamic acid. However, to use our precursor, one could envision an oxidation of the pyrrolidine ring at C5 followed by cyclization.

-

-

-

Alternative Pathway - Aminolysis: A more direct route to analogues involves aminolysis of a related precursor, methyl (2-oxo-1-pyrrolidinyl)acetate, with various amines to yield piracetam analogues.[14] Our precursor, methyl 2-(pyrrolidin-2-yl)acetate, could be used to synthesize C2-substituted racetams, a less common but potentially fruitful area of exploration.

Caption: Conceptual pathway to novel racetam analogues.

Case Study 3: Kainoids - Excitatory Amino Acid Analogues

(-)-Kainic acid is a potent neuroexcitatory agent that acts as a specific agonist for a class of ionotropic glutamate receptors (kainate receptors).[15][16][17] Its rigid, trisubstituted pyrrolidine core makes it a challenging and important target for total synthesis. The stereocontrolled synthesis of kainic acid and its analogues relies heavily on chiral pyrrolidine building blocks.[15][16][17][18][19]

Design Rationale & Synthetic Challenge

The synthesis of kainoids requires precise control over three contiguous stereocenters on the pyrrolidine ring (C2, C3, and C4). Methyl 2-(pyrrolidin-2-yl)acetate provides the C2 stereocenter and the acetic acid side chain. The primary challenge is the diastereoselective introduction of substituents at the C3 and C4 positions. Key strategies often involve intramolecular Michael additions or [3+2] cycloadditions to construct the functionalized ring.[15][16][17]

Conceptual Synthetic Workflow

A plausible, albeit complex, route from our precursor would involve:

-

N-Protection: Protect the secondary amine to prevent interference in subsequent steps.

-

Ring Functionalization: Introduce functionality at the C3 and C4 positions. This could be achieved by first creating unsaturation within the ring (e.g., forming a pyrroline) followed by a stereoselective addition reaction.

-

Michael Addition: A key step in many reported syntheses is an intramolecular Michael addition to form the C3-C4 bond with the correct stereochemistry.[15][17][19] This would require prior elaboration of the side chain at C2 or a substituent on the nitrogen.

-

Side Chain Installation: Install the isopropenyl group at the C4 position.

-

Deprotection: Remove all protecting groups to yield the final kainoid analogue.

Table 2: Comparison of Bioactive Scaffolds Derived from Pyrrolidine Precursors

| Bioactive Class | Key Structural Feature | Therapeutic Target | Representative Example |

| ACE Inhibitors | N-Acyl-pyrrolidine-2-carboxylate | Angiotensin-Converting Enzyme | Captopril, Lisinopril[9] |

| Nootropics | 2-Oxo-pyrrolidine (Lactam) | CNS (Multiple) | Piracetam[12][13] |

| Kainoids | 2,3,4-Trisubstituted Pyrrolidine | Kainate Receptors | (-)-Kainic Acid[15][16] |

Conclusion and Future Perspectives

Methyl 2-(pyrrolidin-2-yl)acetate is more than a simple chemical intermediate; it is a powerful chiral building block that provides a direct entry into several classes of high-value bioactive molecules. Its pre-defined stereocenter and orthogonal functional groups allow for the efficient and elegant construction of complex molecular architectures. The applications demonstrated here—in cardiovascular and central nervous system drug discovery—represent only a fraction of its potential. As synthetic methodologies become more advanced, the strategic use of such versatile precursors will continue to be a cornerstone of modern medicinal chemistry, enabling the rapid exploration of chemical space and the development of next-generation therapeutics.

References

-

A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Stereocontrolled total synthesis of (-)-kainic acid. (2007). PubMed. Retrieved from [Link]

-

(R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride. (2024). ChemBK. Retrieved from [Link]

-

Stereocontrolled total synthesis of (-)-kainic acid. Regio- and stereoselective lithiation of pyrrolidine ring with the (+)-sparteine surrogate. (2005). PubMed. Retrieved from [Link]

-

Total synthesis of (-)-kainic acid via intramolecular Michael addition: a second-generation route. (2008). PubMed. Retrieved from [Link]

-

New Salts of N-Substituted Piracetam. (2000). Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. (2021). Asian Journal of Chemistry. Retrieved from [Link]

-

Short total synthesis of (-)-kainic acid. (2014). PubMed. Retrieved from [Link]

-

(PDF) Total Synthesis of (−)-Kainic Acid via Intramolecular Michael Addition: A Second-Generation Route. (2020). ResearchGate. Retrieved from [Link]

- Novel piracetam synthetic method. (2012). Google Patents.

-

Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. (n.d.). scopus.com. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Retrieved from [Link]

-

(r)-methyl 2-(pyrrolidin-2-yl)acetate hydrochloride. (n.d.). ChemUniverse. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved from [Link]

-

ACE inhibitors hypothesis generation for selective design, synthesis and biological evaluation of 3-mercapto-2-methyl-propanoyl-pyrrolidine-3-imine derivatives as antihypertensive agents. (2009). PubMed. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Semantic Scholar. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. Retrieved from [Link]

-

Applications of 2-(Pyrrolidin-1-yl)acetic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (n.d.). ChemRxiv. Retrieved from [Link]

-

Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. (2014). ResearchGate. Retrieved from [Link]

- Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. (2007). Google Patents.

-

Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

- Pyrrolidine and piperidine-2-carboxylic acid derivatives. (n.d.). Google Patents.

-

Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. (2018). MDPI. Retrieved from [Link]

-

Discovery and development of ACE inhibitors. (n.d.). Wikipedia. Retrieved from [Link]

-

Modern Development in ACE inhibitors. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride. (n.d.). Drug Derivative Control. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 10. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Stereocontrolled total synthesis of (-)-kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stereocontrolled total synthesis of (-)-kainic acid. Regio- and stereoselective lithiation of pyrrolidine ring with the (+)-sparteine surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Total synthesis of (-)-kainic acid via intramolecular Michael addition: a second-generation route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Short total synthesis of (-)-kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Fulcrum of Chirality: A Technical Guide to Methyl 2-(pyrrolidin-2-yl)acetate in Asymmetric Synthesis

Abstract

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Within the arsenal of chiral building blocks, methyl 2-(pyrrolidin-2-yl)acetate, a proline-derived scaffold, has emerged as a versatile and powerful tool. This technical guide provides an in-depth exploration of the role of methyl 2-(pyrrolidin-2-yl)acetate in asymmetric synthesis. We will dissect its fundamental properties, delve into its application as both a chiral auxiliary and a precursor to sophisticated ligands, and provide detailed, field-proven protocols for its utilization. Mechanistic insights, supported by structural representations and authoritative references, will be elucidated to provide a comprehensive understanding of the stereochemical control exerted by this invaluable molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of methyl 2-(pyrrolidin-2-yl)acetate in the stereoselective construction of complex molecular architectures.

Introduction: The Pyrrolidine Scaffold and the Emergence of a Versatile Chiral Building Block

The pyrrolidine ring system is a privileged motif in a vast array of natural products and pharmaceutical agents.[1] Its rigid, cyclic structure provides a well-defined stereochemical environment, making it an ideal scaffold for inducing asymmetry in chemical transformations. Methyl 2-(pyrrolidin-2-yl)acetate, readily accessible from the chiral pool, most notably from (S)- or (R)-proline, embodies the essential attributes of a powerful chiral building block. Its bifunctional nature, possessing both a secondary amine and an ester moiety, allows for diverse chemical manipulations, enabling its use as a chiral auxiliary, a precursor to chiral ligands, and a versatile intermediate in the synthesis of complex nitrogen-containing heterocycles.[2][3]

This guide will illuminate the multifaceted role of methyl 2-(pyrrolidin-2-yl)acetate in asymmetric synthesis, moving beyond a mere cataloging of reactions to provide a deep understanding of the principles that govern its application.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of Methyl 2-(pyrrolidin-2-yl)acetate

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [4][5] |

| Molecular Weight | 143.18 g/mol | [4][5] |

| Boiling Point | 192.15 °C | [4][5] |

| Density | 1.006 g/cm³ | [4][5] |

| Refractive Index | 1.44 | [4][5] |

| Solubility | Soluble in water, ethanol, and other common organic solvents. The hydrochloride salt exhibits enhanced solubility in aqueous media. | [2] |

(R)-Methyl 2-(pyrrolidin-2-yl)acetate and its enantiomer are typically available as their hydrochloride salts, which are often crystalline solids with improved stability and handling characteristics.[2] Appropriate personal protective equipment should be worn when handling this compound, and it should be stored in a cool, dry, and well-ventilated area.

Methyl 2-(pyrrolidin-2-yl)acetate as a Chiral Auxiliary

The primary application of methyl 2-(pyrrolidin-2-yl)acetate in asymmetric synthesis is as a chiral auxiliary. In this capacity, the chiral pyrrolidine moiety is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The rigidity of the pyrrolidine ring and the defined spatial orientation of its substituents create a chiral environment that biases the approach of incoming reagents.

Diastereoselective Alkylation of Enolates

A cornerstone of C-C bond formation is the alkylation of enolates. By acylating the secondary amine of methyl 2-(pyrrolidin-2-yl)acetate with a carboxylic acid derivative, a chiral N-acylpyrrolidine is formed. Deprotonation of the α-carbon to the ester group generates a chiral enolate, which then undergoes diastereoselective alkylation. The steric hindrance imposed by the pyrrolidine ring directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Workflow for Diastereoselective Alkylation:

Caption: Diastereoselective alkylation workflow.

The stereochemical outcome of the alkylation is dictated by the formation of a chelated intermediate, where the lithium cation is coordinated to both the enolate oxygen and the carbonyl oxygen of the N-acyl group. This rigidifies the conformation of the enolate and exposes one face to electrophilic attack.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Methyl-3-phenylpropanoic Acid

-

Acylation: To a solution of (S)-methyl 2-(pyrrolidin-2-yl)acetate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add phenylacetyl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 4 hours. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford the N-phenylacetyl derivative.

-

Alkylation: Dissolve the N-acylpyrrolidine derivative (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise and stir for 30 minutes. Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 2 hours. Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Auxiliary Cleavage: Dissolve the crude alkylated product in a mixture of THF and water (3:1). Add lithium hydroxide (2.0 eq) and stir at room temperature overnight. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the crude (S)-2-methyl-3-phenylpropanoic acid. Purify by column chromatography.

Note: This is a generalized protocol and may require optimization for specific substrates and scales.

Precursor to Chiral Ligands for Asymmetric Catalysis

The secondary amine of methyl 2-(pyrrolidin-2-yl)acetate serves as a versatile handle for the synthesis of a wide range of chiral ligands. These ligands can then be complexed with transition metals to create highly effective catalysts for a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and C-C bond-forming reactions.

Diagram of Ligand Synthesis and Application:

Caption: From chiral building block to catalyst.

The ester group can also be modified, for instance, by reduction to the corresponding alcohol, to introduce additional coordination sites or to alter the steric and electronic properties of the resulting ligand.

Application in the Synthesis of Bioactive Molecules and Natural Products

The utility of methyl 2-(pyrrolidin-2-yl)acetate extends to its role as a key intermediate in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[2] The pyrrolidine core, with its defined stereochemistry, is often a central feature of these target molecules. By employing methyl 2-(pyrrolidin-2-yl)acetate as a starting material, synthetic chemists can efficiently install this crucial chiral motif early in a synthetic sequence.

Mechanistic Considerations: The Origin of Stereoselectivity

The stereochemical control exerted by methyl 2-(pyrrolidin-2-yl)acetate and its derivatives can be rationalized by considering the transition state geometries of the key bond-forming steps. In the case of enolate alkylation, the formation of a rigid, chelated intermediate is paramount.

Diagram of the Proposed Chelated Transition State in Asymmetric Alkylation:

Caption: Chelation-controlled stereochemical model.

The bulky pyrrolidine ring effectively shields one face of the enolate, forcing the electrophile to approach from the opposite, less sterically encumbered face. This model has been successfully used to predict the stereochemical outcome of a wide range of reactions.

Conclusion and Future Outlook

Methyl 2-(pyrrolidin-2-yl)acetate has firmly established itself as a cornerstone in the field of asymmetric synthesis. Its ready availability from the chiral pool, coupled with its versatile chemical functionality, makes it an invaluable tool for the stereoselective synthesis of a diverse array of chiral molecules. From its role as a reliable chiral auxiliary in enolate alkylations to its use as a precursor for sophisticated chiral ligands, this humble building block continues to empower chemists to tackle increasingly complex synthetic challenges.

Future research in this area will likely focus on the development of novel catalytic systems derived from methyl 2-(pyrrolidin-2-yl)acetate, expanding its application to a broader range of asymmetric transformations. Furthermore, the integration of this chiral scaffold into more sustainable and atom-economical synthetic methodologies will undoubtedly be a key area of investigation. As the demand for enantiomerically pure compounds continues to grow, the importance of methyl 2-(pyrrolidin-2-yl)acetate in the synthetic chemist's toolkit is set to endure.

References

- (r)-methyl 2-(pyrrolidin-2-yl)acetate. Echemi. [URL: https://www.echemi.com/products/pd20210415-132482-05-4.html]

- Buy Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | 27594-60-1. Smolecule. [URL: https://www.smolecule.

- Methyl Pyrrolidine-2-Carboxylate Hydrochloride: High-Purity Pharmaceutical Intermedi

- Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization. [URL: https://www.osti.gov/servlets/purl/151961]

- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941018/]

- Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit6/088.shtm]

- (r)-methyl 2-(pyrrolidin-2-yl)acetate. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61100529.htm]

- Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [URL: https://www.researchgate.net/publication/372769201_Recent_Advances_in_the_Synthesis_of_Pyrrolidines]

- Methyl-2-pyrrolidinone as One Carbon Synthon in Mannich Reactions. [URL: https://www.scinapse.io/papers/2620713338]

- methyl (2-oxo-3-phenyl-1-pyrrolidinyl)acetate - C13H15NO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-32943.html]

- Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. MDPI. [URL: https://www.mdpi.com/1420-3049/30/9/2078]

- Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40363884/]

- Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization. [URL: https://www.osti.gov/servlets/purl/1336159]

- Synthesis of 2-substituted pyrrolidine derivatives. ResearchGate. [URL: https://www.researchgate.

- Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride). Cayman Chemical. [URL: https://www.caymanchem.com/product/30228/methyl-2-phenyl-2-(pyrrolidin-1-yl)

- 1263378-78-4|Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride|BLD Pharm. [URL: https://www.bldpharm.com/products/1263378-78-4.html]

- 111704-98-4|Methyl 2-(pyrrolidin-2-yl)acetate|BLD Pharm. [URL: https://www.bldpharm.com/products/111704-98-4.html]

- A metallocene-pyrrolidinopyridine nucleophilic catalyst for asymmetric synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16468763/]

- Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01650j]

- ChemInform Abstract: Highly Diastereo- and Enantioselective Tandem Reaction Toward Functionalized Pyrrolidines with Multiple Stereocenters. Sci-Hub. [URL: https://sci-hub.se/10.1002/chin.201207050]

- (R)-METHYL 2-(PYRROLIDIN-2-YL)ACETATE. Echemi. [URL: https://www.echemi.com/products/pd20210415-132482-05-4.html]

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/158]

- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr040690w]

- 5-Pyrrolidin-2-yltetrazole: A New, Catalytic, More Soluble Alternative to Proline in an Organocatalytic Asymmetric Mannich-Type Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/244760443_5-Pyrrolidin-2-yltetrazole_A_New_Catalytic_More_Soluble_Alternative_to_Proline_in_an_Organocatalytic_Asymmetric_Mannich-Type_Reaction]

- Asymmetric Synthesis of Chiral Pyrrolizine-Based Triheterocycles by Organocatalytic Cascade Aza-Michael–Aldol Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/327078494_Asymmetric_Synthesis_of_Chiral_Pyrrolizine-Based_Triheterocycles_by_Organocatalytic_Cascade_Aza-Michael-Aldol_Reactions]

- Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate. [URL: https://www.researchgate.

- Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01650j]

- Ylide-Initiated Michael Addition-Cyclization Reactions beyond Cyclopropanes. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2004-832801.pdf]

- Diastereoselective aza-Michael addition for synthesis of carbohydrate-derived spiropiperazinones. ResearchGate. [URL: https://www.researchgate.

Sources

Stability of Methyl 2-(pyrrolidin-2-yl)acetate: A Guide to Degradation Pathways and Analytical Strategy

An In-depth Technical Guide for Drug Development Professionals

Abstract

Methyl 2-(pyrrolidin-2-yl)acetate is a pivotal chiral building block in modern medicinal chemistry, frequently incorporated into complex pharmaceutical agents. As a derivative of the amino acid proline, its structure comprises a secondary amine within a pyrrolidine ring and a methyl ester functional group. The inherent reactivity of these moieties makes the molecule susceptible to degradation under various conditions encountered during synthesis, formulation, and storage. This technical guide provides an in-depth analysis of the stability of Methyl 2-(pyrrolidin-2-yl)acetate under hydrolytic, oxidative, thermal, and photolytic stress conditions. We elucidate the primary degradation pathways, offer detailed experimental protocols for conducting forced degradation studies, and describe a robust, stability-indicating analytical methodology. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to anticipate stability challenges, develop stable formulations, and ensure the quality and efficacy of drug products derived from this versatile intermediate.

Introduction and Molecular Profile

Methyl 2-(pyrrolidin-2-yl)acetate, a chiral intermediate, is valued for its role in introducing the pyrrolidine motif into drug candidates. The pyrrolidine ring is a common feature in numerous approved drugs, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] The stability of this intermediate is therefore of paramount importance, as any degradation can introduce impurities that may carry over into the final active pharmaceutical ingredient (API), potentially impacting its safety and efficacy.

The molecule's stability profile is dictated by its two primary functional groups:

-

The Methyl Ester: Susceptible to hydrolysis under both acidic and basic conditions.

-

The Secondary Amine: A nucleophilic center within the pyrrolidine ring, prone to oxidation.

Understanding the interplay of these groups under stress is critical for predicting and controlling degradation.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(pyrrolidin-2-yl)acetate is provided below. These parameters are essential for designing analytical methods and understanding its behavior in various solvent systems.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₃NO₂ | [2][3] |

| Molecular Weight | 143.18 g/mol | [3] |

| Appearance | Solid or Oil | [2][4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2][4][5] |

| pKa (Predicted) | ~8.5-9.5 (for the secondary amine) | N/A |

| InChI Key | FECAUVOXGVMVNH-UHFFFAOYSA-N | [2] |

Analysis of Stability Under Stress Conditions

Forced degradation studies are a regulatory requirement and a critical tool in drug development, designed to identify likely degradation products and establish degradation pathways.[6][7] This allows for the development of stability-indicating analytical methods capable of separating and quantifying the parent drug from any impurities.[8][9]

Hydrolytic Stability

Hydrolysis is the most anticipated degradation pathway for Methyl 2-(pyrrolidin-2-yl)acetate due to the presence of the methyl ester group.

Under acidic conditions, the ester is susceptible to hydrolysis, yielding 2-(pyrrolidin-2-yl)acetic acid and methanol. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. While the pyrrolidine ring itself is generally stable to acid, prolonged exposure to harsh acidic conditions at elevated temperatures could potentially promote ring-opening, although this is considered a secondary and less likely pathway.

In the presence of a base, the ester undergoes rapid saponification. This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt of 2-(pyrrolidin-2-yl)acetic acid and methanol.[10] This pathway is typically much faster than acid-catalyzed hydrolysis and is often a primary stability concern in alkaline formulations or during exposure to basic reagents.

Oxidative Stability

The secondary amine of the pyrrolidine ring is the primary site for oxidative degradation. Common laboratory and manufacturing oxidants, such as peroxides, metal ions, or dissolved oxygen, can initiate these reactions.

Potential oxidative degradation products include:

-

N-Oxides: Oxidation of the nitrogen atom can lead to the corresponding N-oxide.

-

Ring-Opened Products: More aggressive oxidation can lead to the cleavage of the C-N bonds within the pyrrolidine ring, resulting in various linear amino acid or aldehyde derivatives.

-

Dehydrogenation: Oxidation could potentially lead to the formation of a double bond within the ring, yielding a dihydropyrrole derivative, although this typically requires specific catalysts.[11]

Thermal Stability